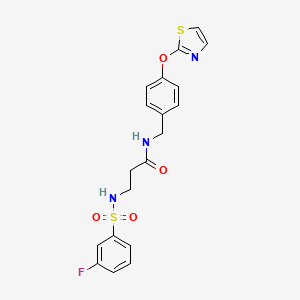

3-(3-fluorophenylsulfonamido)-N-(4-(thiazol-2-yloxy)benzyl)propanamide

Description

Properties

IUPAC Name |

3-[(3-fluorophenyl)sulfonylamino]-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S2/c20-15-2-1-3-17(12-15)29(25,26)23-9-8-18(24)22-13-14-4-6-16(7-5-14)27-19-21-10-11-28-19/h1-7,10-12,23H,8-9,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWLVBGFPWRTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-fluorophenylsulfonamido)-N-(4-(thiazol-2-yloxy)benzyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a sulfonamide moiety, a thiazole ring, and a benzyl group, which are known to contribute to various pharmacological effects.

Chemical Structure

The IUPAC name for this compound reflects its complex structure, which can be broken down into several functional groups:

- Fluorophenylsulfonamide : This moiety is associated with antibacterial and antitumor properties.

- Thiazol-2-yloxy : Thiazole derivatives are often linked to anti-inflammatory and antimicrobial activities.

- Propanamide : The amide group can enhance solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored through various studies. Key findings include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction.

- Anti-inflammatory Effects : Compounds with thiazole rings are often studied for their ability to modulate inflammatory pathways, indicating possible therapeutic applications in inflammatory diseases.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : The thiazole moiety could interact with various receptors, influencing signaling pathways related to inflammation and cell survival.

Research Findings

A summary of significant research findings related to this compound is presented in the table below:

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The research utilized standard disk diffusion methods to determine susceptibility.

-

Cancer Cell Line Analysis :

- In vitro assays were performed on different cancer cell lines (e.g., HeLa, MCF-7). Results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting potential as an anticancer agent.

-

Inflammatory Response Evaluation :

- In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Sulfonamide vs. Sulfonyl Groups : The target compound’s 3-fluorophenylsulfonamido group differs from the 4-chlorophenylsulfonyl group in ’s analogue. Fluorine’s electronegativity may improve metabolic stability compared to chlorine .

- Propanamide Modifications : Alaninamide derivatives (e.g., ) with pyrrolidinedione substituents exhibit higher melting points (>150°C) due to increased crystallinity, whereas the target compound’s flexibility may lower its melting point .

Pharmacological Implications

- Fluorinated Substituents: The 3-fluorophenyl group in the target compound likely enhances blood-brain barrier penetration compared to non-fluorinated analogues (e.g., ’s trifluoromethoxy derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.